![molecular formula C16H24N2O3 B1445009 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate CAS No. 1290895-57-6](/img/structure/B1445009.png)
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
Overview
Description
The compound “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals . Piperazine derivatives are often studied for their potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” would likely include a piperazine ring, a methoxyphenyl group, and an ethyl propanoate group .Scientific Research Applications
Antihistamine Development
The piperazine moiety is a common feature in antihistamine drugs. Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate could be used to modulate the pharmacokinetic properties of antihistamines, potentially leading to the development of new drugs with improved efficacy and reduced side effects .
Antiparasitic Agents
Piperazine derivatives have applications as antiparasitic agents. This compound, with its piperazine core, may be explored for its efficacy against parasitic infections, contributing to the field of tropical medicine and pharmacology .
Antifungal and Antibacterial Agents
The structural motif of piperazine is known to contribute to antifungal and antibacterial properties. Research into Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate could lead to the discovery of new antimicrobial medications that are more effective against resistant strains of bacteria and fungi .
Antiviral Research
Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, this compound’s potential antiviral properties could be significant. It could serve as a lead compound for the synthesis of drugs targeting a range of viruses .
Antipsychotic and Antidepressant Therapy
The piperazine structure is also found in compounds used for their antipsychotic and antidepressant effects. Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate might be valuable in creating new therapies for mental health conditions, with a focus on minimizing adverse reactions .
Anti-inflammatory and Anticoagulant Applications
Research into the anti-inflammatory and anticoagulant potential of this compound could provide insights into new treatments for inflammatory diseases and conditions requiring anticoagulation therapy .
Antitumor and Antidiabetic Drugs
The incorporation of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate into antitumor and antidiabetic drugs could lead to novel treatments. Its role in the synthesis of such drugs could be pivotal in enhancing therapeutic outcomes .
Neurodegenerative Disease Treatment
Piperazine derivatives are being studied for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of cutting-edge research aimed at slowing down or reversing the progression of these debilitating diseases .
properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYVJEAULZZAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.